molecular formula C12H12BrN3O2 B2978760 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 1172921-58-2

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2978760
CAS RN: 1172921-58-2
M. Wt: 310.151
InChI Key: XALQJDHKDUAOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a bromophenyl group, which is a phenyl ring (a variant of benzene) with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point .

Scientific Research Applications

1. Anti-Inflammatory Properties

N-substituted anthranilic acid derivatives, related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been synthesized and tested for anti-inflammatory properties. Compounds in this category exhibited significant inflammation inhibitory activity, demonstrating potential as anti-inflammatory agents (Shalabh Sharma, V. K. Srivastava, Ashok Kumar, 2002).

2. Antimicrobial and Hemolytic Activity

Research on similar compounds indicates antimicrobial and hemolytic activities. Compounds with structures related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide were found to be active against selected microbial species, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).

3. Antibacterial Properties

N-substituted derivatives of similar compounds have shown moderate to talented antibacterial activity. This suggests that compounds in the same class as N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide could be effective in antibacterial applications (H. Khalid et al., 2016).

4. Insecticidal Activities

Compounds containing 1,3,4-oxadiazole rings, similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have demonstrated insecticidal activities against certain pests, suggesting possible applications in pest control (L. Qi et al., 2014).

5. Potential Anticancer Agents

Some 1,3,4-oxadiazole compounds have been identified as apoptosis inducers, indicating their potential use as anticancer agents. This suggests that compounds structurally similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide may have applications in cancer treatment (Han-Zhong Zhang et al., 2005).

6. Computational and Pharmacological Evaluation

Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition, highlight the significant potential of these compounds in various pharmacological applications (M. Faheem, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALQJDHKDUAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.